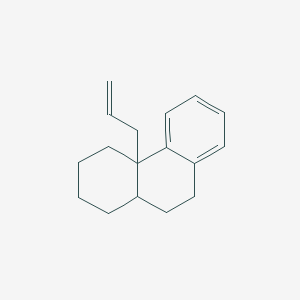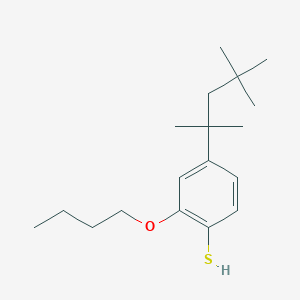
2-Butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol is an organic compound with the molecular formula C18H30OS It is a derivative of benzenethiol, characterized by the presence of a butoxy group and a trimethylpentan-2-yl substituent on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol typically involves the alkylation of benzenethiol with 2,4,4-trimethylpentan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The butoxy and trimethylpentan-2-yl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butoxy-2,4,4-trimethylpentane
- 2-(2,4,4-trimethylpentan-2-yl)phenol
- 4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline
Uniqueness
2-Butoxy-4-(2,4,4-trimethylpentan-2-yl)benzene-1-thiol is unique due to the presence of both a butoxy group and a trimethylpentan-2-yl substituent on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
113400-64-9 |
|---|---|
Fórmula molecular |
C18H30OS |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
2-butoxy-4-(2,4,4-trimethylpentan-2-yl)benzenethiol |
InChI |
InChI=1S/C18H30OS/c1-7-8-11-19-15-12-14(9-10-16(15)20)18(5,6)13-17(2,3)4/h9-10,12,20H,7-8,11,13H2,1-6H3 |
Clave InChI |
AUTGFUGPLQAWJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethoxy-4-[8-(4-ethoxyphenyl)tellanyloctyltellanyl]benzene](/img/structure/B14290865.png)
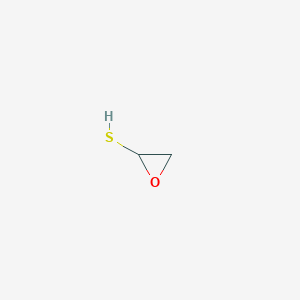

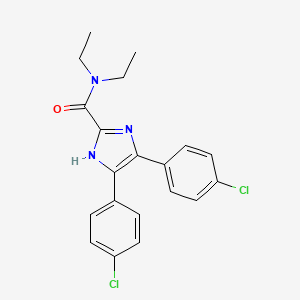
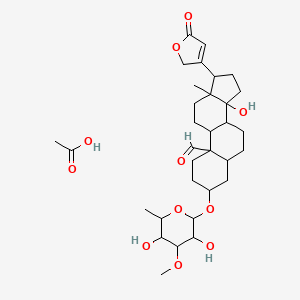
![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
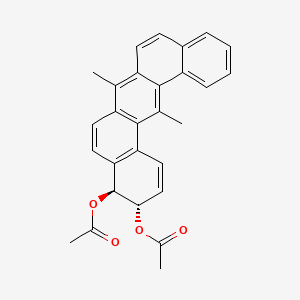
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
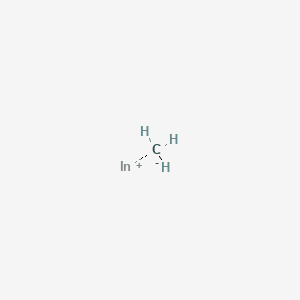
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
